N-(2,6-DIMETHYLPHENYL)-2-{N-[(FURAN-2-YL)METHYL]-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-2-(4-HYDROXY-3-METHOXYPHENYL)ACETAMIDE
Overview
Description
“N-(2,6-DIMETHYLPHENYL)-2-{N-[(FURAN-2-YL)METHYL]-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-2-(4-HYDROXY-3-METHOXYPHENYL)ACETAMIDE” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including amine, hydroxyl, methoxy, furan, tetrazole, and benzamide, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,6-DIMETHYLPHENYL)-2-{N-[(FURAN-2-YL)METHYL]-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-2-(4-HYDROXY-3-METHOXYPHENYL)ACETAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common synthetic routes may include:
Amination Reactions: Introduction of the amine group to the aromatic ring.
Hydroxylation and Methoxylation: Addition of hydroxyl and methoxy groups to the phenyl ring.
Formation of Tetrazole Ring: Cyclization reactions to form the tetrazole ring.
Coupling Reactions: Combining the intermediate compounds to form the final benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yield and purity. Techniques such as continuous flow reactors, high-pressure reactions, and catalytic processes may be employed to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound “N-(2,6-DIMETHYLPHENYL)-2-{N-[(FURAN-2-YL)METHYL]-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-2-(4-HYDROXY-3-METHOXYPHENYL)ACETAMIDE” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while substitution reactions may introduce new functional groups to the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features may allow it to act as an enzyme inhibitor or receptor ligand.
Medicine
In medicine, the compound may be investigated for its pharmacological properties. It could potentially serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound may find applications in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of “N-(2,6-DIMETHYLPHENYL)-2-{N-[(FURAN-2-YL)METHYL]-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-2-(4-HYDROXY-3-METHOXYPHENYL)ACETAMIDE” involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s functional groups may enable it to bind to active sites, inhibit enzyme activity, or modulate receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other benzamide derivatives, tetrazole-containing molecules, and compounds with similar functional groups.
Uniqueness
The uniqueness of “N-(2,6-DIMETHYLPHENYL)-2-{N-[(FURAN-2-YL)METHYL]-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-2-(4-HYDROXY-3-METHOXYPHENYL)ACETAMIDE” lies in its specific combination of functional groups, which may confer unique chemical properties and biological activities compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(2,6-dimethylanilino)-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl]-N-(furan-2-ylmethyl)-4-(tetrazol-1-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N6O5/c1-19-6-4-7-20(2)27(19)32-29(38)28(22-11-14-25(37)26(16-22)40-3)35(17-24-8-5-15-41-24)30(39)21-9-12-23(13-10-21)36-18-31-33-34-36/h4-16,18,28,37H,17H2,1-3H3,(H,32,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFAWMCSAGULHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC(=C(C=C2)O)OC)N(CC3=CC=CO3)C(=O)C4=CC=C(C=C4)N5C=NN=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.